(S)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate
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Overview
Description
(S)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate is a chemical compound that features a pyrrolidine ring substituted with a benzyloxycarbonyl group and a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate typically involves the protection of the pyrrolidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of the methanesulfonate group. One common method involves the reaction of (S)-pyrrolidine-3-ol with benzyloxycarbonyl chloride in the presence of a base such as triethylamine to form the benzyloxycarbonyl-protected pyrrolidine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The benzyloxycarbonyl group can be removed by catalytic hydrogenation or treatment with strong reducing agents.
Oxidation Reactions: The pyrrolidine ring can be oxidized under specific conditions to form corresponding lactams or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Formation of substituted pyrrolidine derivatives.
Reduction Reactions: Formation of deprotected pyrrolidine.
Oxidation Reactions: Formation of lactams or other oxidized products.
Scientific Research Applications
(S)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds or the introduction of functional groups. The benzyloxycarbonyl group serves as a protecting group for the pyrrolidine nitrogen, while the methanesulfonate group acts as a good leaving group in substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-((Benzyloxy)carbonyl)pyrrolidin-2-yl methanesulfonate
- (S)-1-((Benzyloxy)carbonyl)pyrrolidin-4-yl methanesulfonate
- (S)-1-((Benzyloxy)carbonyl)piperidin-3-yl methanesulfonate
Uniqueness
(S)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate is unique due to the specific positioning of the benzyloxycarbonyl and methanesulfonate groups on the pyrrolidine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
benzyl (3S)-3-methylsulfonyloxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-20(16,17)19-12-7-8-14(9-12)13(15)18-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRBIPMUYLVQFG-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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